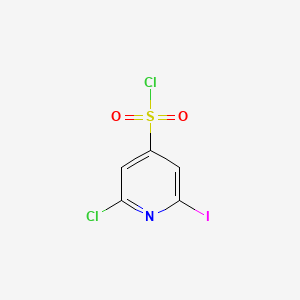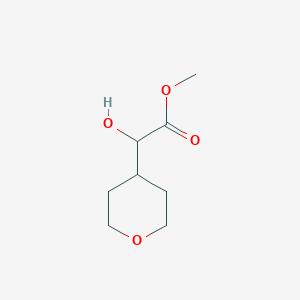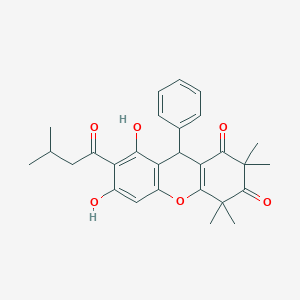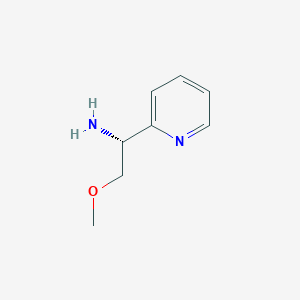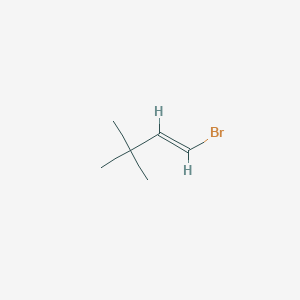
1-Bromo-3,3-dimethyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3-dimethyl-1-butene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-dimethyl-1-butene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. This reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 3,3-dimethyl-1-butene is treated with hydrogen bromide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the process and improve yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Hydrogen Bromide (HBr): Used in the initial synthesis of the compound.
Sodium Hydroxide (NaOH): Employed in substitution reactions to form alcohols.
Halogens (e.g., Br2, Cl2): Used in addition reactions to form dihalogenated products.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution reactions.
Dihalogenated Compounds: Formed through addition reactions with halogens.
Scientific Research Applications
1-Bromo-3,3-dimethyl-1-butene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3-dimethyl-1-butene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the addition of hydrogen bromide, the double bond is protonated to form a carbocation, which is then attacked by the bromide ion to form the final product . This mechanism highlights the compound’s reactivity and its ability to undergo various transformations.
Comparison with Similar Compounds
3,3-Dimethyl-1-butene: The parent alkene from which 1-Bromo-3,3-dimethyl-1-butene is derived.
1-Bromo-3,3-dimethylbutane: A similar brominated compound but with a saturated carbon chain.
Uniqueness: this compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity patterns compared to its saturated analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C6H11Br |
|---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(E)-1-bromo-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4+ |
InChI Key |
OPBXPQWSUBEPEK-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/Br |
Canonical SMILES |
CC(C)(C)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)


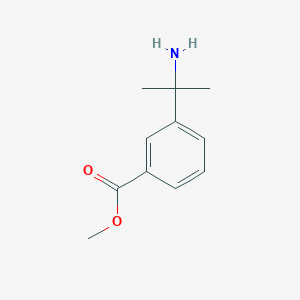
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)


